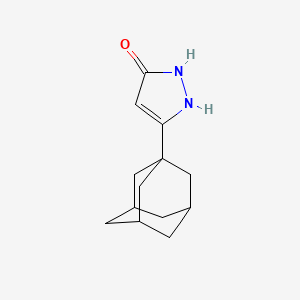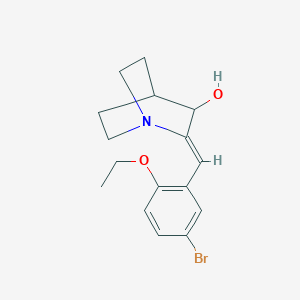![molecular formula C14H13N3O2S2 B5500225 5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)
5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine and related compounds typically involves multiple steps, including reactions such as cyclization and the formation of co-crystals. For instance, in a study by Channar et al. (2019), the ibuprofen derivative 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 (Channar, Saeed, Larik, Bolte, & Erben, 2019).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by specific bond angles and interactions. Smith & Lynch (2013) studied the crystal structures of related thiadiazole derivatives, finding intricate hydrogen-bonding motifs and planarity in the molecular structures (Smith & Lynch, 2013).
Chemical Reactions and Properties
Chemical reactions involving 5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine can lead to the formation of various derivatives. For instance, Patel and Mehta (2006) describe the preparation of Schiff Base/anils/azomethines by facile condensation with aromatic aldehydes (Patel & Mehta, 2006).
Physical Properties Analysis
Physical properties such as crystallinity and phase behavior are critical in understanding these compounds. Sonpatki et al. (1999) synthesized and characterized polymers based on similar thiadiazole derivatives, providing insights into their physical properties (Sonpatki, Skaria, Fradet, Ponrathnam, & Rajan, 1999).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for applications. El-Emam et al. (2020) conducted a quantitative assessment of noncovalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives, shedding light on the chemical properties of similar compounds (El-Emam et al., 2020).
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
Researchers have developed sulfonamide derivatives, including those related to the 1,3,4-thiadiazol-2-amine structure, exhibiting anti-tobacco mosaic virus activity. These compounds were synthesized through a multi-step process, starting from basic aromatic acids to the final sulfonamide derivatives, showcasing their potential in antiviral applications (Zhuo Chen et al., 2010).
Antimicrobial and Antifungal Properties
Another study extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocycles, leading to the creation of compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the potential of such derivatives in combating microbial infections (N. Kobzar et al., 2019).
Synthesis and Characterization of Heterocyclic Azodyes
Heterocyclic azodyes derived from thiadiazole have been synthesized and characterized, indicating potential applications in dyeing and biological studies. The dyes synthesized from thiadiazole derivatives showed promising biological activity, underscoring the versatility of the thiadiazole ring in various applications (C. T. K. Kumar et al., 2013).
Green Synthesis of Functionalized Naphthol Derivatives
A green, efficient, and solvent-free synthesis of diverse functionalized aminoalkyl and amidoalkyl naphthol derivatives has been reported. Utilizing 1,3,4-thiadiazol-2-amine in a multicomponent reaction demonstrates an eco-friendly approach to synthesizing valuable compounds for pharmaceutical and chemical research (Elahe Hadadianpour & Behjat Pouramiri, 2019).
Potential Antihypertensive Agents
The synthesis of novel aryloxy propanoyl thiadiazoles as potential antihypertensive agents illustrates the therapeutic applications of thiadiazole derivatives. This study signifies the exploration of thiadiazole compounds in developing new treatments for hypertension (Amarish B. Samel & N. Pai, 2010).
Propriétés
IUPAC Name |
5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c15-14-17-16-13(20-14)7-8-21(18,19)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTPIBBRBCUGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)
![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)
![N-(2-methoxyethyl)-1-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazol-2-amine](/img/structure/B5500161.png)


![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)

![N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)
![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5500205.png)

![3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500233.png)
![2-[2-(3-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5500238.png)